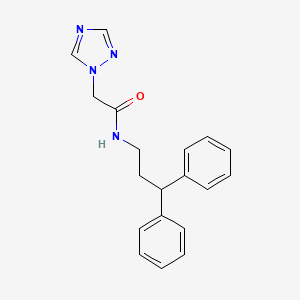

N-(3,3-二苯丙基)-2-(1H-1,2,4-三唑-1-基)乙酰胺

描述

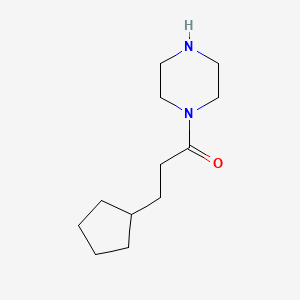

“N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains an amide group (-CONH2) and a diphenylpropyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1,2,4-triazole with a 3,3-diphenylpropylamine in the presence of a suitable coupling reagent.Molecular Structure Analysis

The molecular structure would be characterized by the presence of the triazole ring, the amide group, and the diphenylpropyl group. The spatial arrangement of these groups could significantly affect the properties of the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could be hydrolyzed to yield a carboxylic acid and an amine. The triazole ring could potentially participate in reactions with electrophiles or nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in different solvents.科学研究应用

绿色超声合成和抗菌评价

超声波辐照的使用已被证明可以促进 1,2,3-三唑的有效合成,与传统方法相比,反应时间显着减少,产率更高。这些 1,2,3-三唑表现出有希望的抗菌活性,表明它们在开发新型抗菌剂中的潜在用途 (Rezki, 2016)。

药物发现中的点击化学

点击化学,特别是铜催化的三唑形成,在药物发现中起着至关重要的作用。这种方法因其可靠性和特异性而受到重视,三唑产物由于能够与生物靶标相互作用而显示出显着的生物活性 (Kolb & Sharpless, 2003)。

缓蚀

三唑衍生物已被合成并评估为缓蚀剂,显示出在酸性介质中防止钢腐蚀的有效性。该应用对于材料科学至关重要,表明三唑化合物在工业防腐中的潜力 (Yıldırım & Cetin, 2008)。

抗肿瘤活性

已经探索了带有不同杂环(包括三唑)的苯并噻唑衍生物的合成。其中一些化合物对各种癌细胞系显示出相当大的抗癌活性,突出了含三唑分子的治疗潜力 (Yurttaş, Tay, & Demirayak, 2015)。

阿尔茨海默病的胆碱酯酶抑制

已经开发并测试了新的合成 1,2,4-三唑衍生物对与阿尔茨海默病相关的酶的抑制潜力。一些化合物显示出有效的抑制活性,为开发治疗神经退行性疾病的新疗法提供了基础 (Riaz et al., 2020)。

安全和危害

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it.

未来方向

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted.

属性

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(13-23-15-20-14-22-23)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,18H,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIZSAIRFQEDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330843 | |

| Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |

CAS RN |

866142-73-6 | |

| Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)

![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)